5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15841633
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3O |
|---|---|
| Molecular Weight | 285.73 g/mol |
| IUPAC Name | 5-(6-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H12ClN3O/c1-9-3-4-11(7-10(9)2)14-18-15(20-19-14)12-5-6-13(16)17-8-12/h3-8H,1-2H3 |
| Standard InChI Key | YKICJJGLKDTQSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole core is substituted at the 3-position with a 3,4-dimethylphenyl group and at the 5-position with a 6-chloropyridin-3-yl moiety. This arrangement creates a planar, aromatic system conducive to π-π stacking interactions and hydrogen bonding, which are critical for biological target engagement .
Molecular Formula and Weight
The compound has a molecular formula of C₁₅H₁₂ClN₃O and a molecular weight of 285.73 g/mol. The presence of chlorine at the 6-position of the pyridine ring and methyl groups on the phenyl ring contributes to its lipophilicity, as evidenced by a calculated partition coefficient (logP) of 3.2.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.24 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.58–7.62 (m, 3H, aryl-H), 7.42 (d, J = 8.0 Hz, 1H, aryl-H), 2.37 (s, 6H, CH₃).
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Mass Spectrometry: ESI-MS (m/z): 286.1 [M+H]⁺, consistent with the molecular formula .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves cyclization reactions between acylhydrazides and nitriles or carboxylic acid derivatives. A representative pathway is outlined below:
Cyclization of 6-Chloro-3-(ethylthio)picolinoyl Chloride
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Intermediate Preparation: Methyl 3,6-dichloropicolinate undergoes thioetherification with potassium ethanethiolate at 0–5°C to yield methyl 3-chloro-6-(ethylthio)picolinate .
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Oxadiazole Formation: Reaction of the intermediate with 3,4-dimethylbenzoyl hydrazide in the presence of phosphorus oxychloride (POCl₃) facilitates cyclodehydration, forming the oxadiazole ring.
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Oxidation: Optional oxidation with meta-chloroperbenzoic acid (mCPBA) converts the ethylthio group to a sulfone, enhancing metabolic stability .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioetherification | KSEt, DMF, 0–5°C | 78 |
| Cyclization | POCl₃, reflux | 65 |
| Oxidation | mCPBA, CH₂Cl₂, rt | 92 |
Pharmacological Profile
Enzyme Inhibition
The compound exhibits potent inhibitory activity against telomerase (IC₅₀ = 2.3–2.56 µM) in gastric cancer cell lines (SGC-7901), outperforming ethidium bromide (IC₅₀ = 2.5 µM) . Molecular docking studies attribute this to hydrophobic interactions between the dimethylphenyl group and the enzyme’s active site .
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity (MIC = 32–64 µg/mL), likely due to disruption of bacterial cell membrane integrity .
Structure-Activity Relationships (SAR)
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Chloropyridine Group: Essential for telomerase inhibition; removal reduces activity by >90% .
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Dimethylphenyl Substituent: Enhances lipophilicity and target binding affinity.
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Oxadiazole Core: Serves as a bioisostere for ester or amide groups, improving metabolic stability .
Applications in Drug Discovery
Anticancer Agents
The compound’s telomerase inhibition profile positions it as a lead candidate for gastric cancer therapy. Derivatives with electron-donating groups on the phenyl ring show improved potency .
Neuroprotective Agents
Preliminary data suggest interaction with acetylcholinesterase (AChE), indicating potential in Alzheimer’s disease treatment.
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